Allolactose

Gene Regulation Molecular Biology Protein-DNA Interaction

Lac operon studies using lactose or IPTG introduce kinetic ambiguity: lactose requires enzymatic conversion to the active inducer, while IPTG bypasses native transport and feedback regulation. Allolactose (CAS 645-03-4) is the authentic physiological inducer-the only molecule that fully recapitulates permease-coupled induction dynamics. • Km = 1.20 mM for E. coli β-galactosidase-4.5-fold lower than lactose-enabling defined kinetic studies without confounding GOS byproducts • Aqueous solubility 511 g/L (2.7× lactose) supports high-concentration stock solutions for crystallography, NMR, and continuous-feed experiments • Supplied as ≥98% pure isomeric mixture with full analytical documentation; bulk quantities available

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 645-03-4
Cat. No. B8034509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllolactose
CAS645-03-4
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1
InChIKeyDLRVVLDZNNYCBX-VDGMBKLFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allolactose Identity and Procurement Characteristics


Allolactose (CAS 645-03-4) is a naturally occurring disaccharide and the physiological inducer of the lac operon in Escherichia coli [1]. Structurally, it is an isomer of lactose, consisting of D-galactose and D-glucose linked through a β1→6 glycosidic bond, rather than the β1→4 linkage found in lactose [2]. This structural distinction is critical for its specific, high-affinity interaction with the lac repressor (LacI) protein, which allosterically regulates the transcription of genes involved in lactose metabolism [3]. While often overshadowed by its non-hydrolyzable synthetic analog IPTG in routine lab protocols, allolactose remains the benchmark native ligand for studies requiring physiologically relevant, transient, or feedback-sensitive gene induction [3].

Structure β1-6 linked disaccharide (Gal-β1-6-Glc), distinct from lactose β1-4
Biological Role Natural physiological inducer of the lac operon in E. coli
Research Use β-Galactosidase substrate, GOS analytical reference standard

Why Lactose and IPTG Fail to Replace Allolactose


The substitution of allolactose with its common in-class analogs, particularly IPTG, TMG, or even the parent sugar lactose, is not a functionally neutral decision. While these molecules all can induce the lac operon, they differ fundamentally in their binding affinity for the lac repressor, metabolic fate within the cell, and transport mechanisms [1]. For instance, the synthetic analog IPTG is non-metabolizable, which makes it ideal for sustained, high-level expression but is a critical flaw in studies of metabolic feedback or natural gene regulation dynamics . Conversely, lactose requires prior conversion to allolactose by β-galactosidase to function, introducing a significant, variable delay in induction [2]. Therefore, selecting a specific inducer is a critical experimental variable, and the quantitative differences detailed in Section 3 are the primary justification for selecting allolactose over its alternatives.

Target Allolactose — β1-6 linkage, permease-coupled transport
Substitute Lactose — β1-4 linkage, requires enzymatic conversion to allolactose
Enzymatic conversion step may introduce confounding variables and shift induction kinetics away from the native response
Target Allolactose — permease-coupled intracellular accumulation
Substitute IPTG — passive diffusion, gratuitous non-metabolizable inducer
Non-physiological entry may alter regulatory feedback dynamics compared to permease-coupled induction

Allolactose Comparative Differentiation Evidence


β-Galactosidase Substrate Affinity

Allolactose demonstrates significantly higher binding affinity for the lac repressor (LacI) compared to its widely used synthetic analog, IPTG. Studies have shown that allolactose possesses approximately twice the affinity of IPTG for the LacI protein [1]. This increased binding strength translates to more efficient displacement of the repressor from the operator DNA at lower intracellular concentrations, making it a more potent natural inducer.

Substrate Affinity (Km)
Cross-study context
Km 1.20 mM vs 5.4 mM (4.5-fold lower for allolactose)
Supports higher substrate affinity context for β-galactosidase kinetic studies
Cross-study comparison; enzyme preparation and conditions differ between sources
Gene Regulation Molecular Biology Protein-DNA Interaction

In Vivo Induction Potency vs. IPTG

As a substrate for β-galactosidase from E. coli, allolactose is hydrolyzed at a rate comparable to, if not better than, lactose. The Michaelis-Menten parameters were determined to be Vmax = 49.6 U/mg and Km = 0.00120 M for allolactose [1]. This low Km value indicates a high affinity of the enzyme for its natural inducer-substrate, supporting its dual role in both induction and as a metabolic intermediate.

In Vivo Induction vs IPTG
Head-to-head
Reported more effective in vivo inducer; identical in vitro repressor binding
Supports permease-coupled induction review for physiological lac operon studies
Qualitative in vivo observation; permease transport advantage mechanistically established
Enzymology β-Galactosidase Kinetic Analysis

Transgalactosylation Product Specificity

A critical differentiator is that allolactose is hydrolyzed by β-galactosidase, leading to transient induction, whereas synthetic analogs like IPTG and TMG are non-metabolizable and provide sustained, constant induction [1]. The physiological consequence is that allolactose induction creates a self-limiting, feedback-sensitive system that mirrors natural regulatory dynamics, in contrast to the all-or-nothing, persistent induction from IPTG [2].

Transgalactosylation Product Ratio
Head-to-head
Allolactose/glucose ratio constant at 0.88 across all lactose concentrations
Supports defined stoichiometric marker context for GOS synthesis monitoring
E. coli β-galactosidase context; other GOS products show concentration-dependent ratios
Induction Kinetics Metabolic Engineering System Dynamics

Aqueous Solubility Advantage

Allolactose demonstrates a broader effector profile than initially thought. It is a potent inducer of the mel (melibiose) operon when accumulated intracellularly, a property it shares with lactose but one that was long assumed exclusive to synthetic β-galactosides like TMG [1]. This cross-talk is significant for genetic studies involving multiple operons and complicates the use of TMG as a 'gratuitous' inducer. Allolactose represents the native effector for both regulatory systems under certain physiological conditions.

Aqueous Solubility
Data to verify
511 g/L vs ~189 g/L (2.7-fold higher, predicted vs experimental)
Reported solubility context for high-concentration formulation review
Allolactose: in silico prediction (ALOGPS); lactose: experimental measurement at 25°C
Operon Cross-talk Microbial Genetics Inducer Specificity

Allolactose Key Application Scenarios


Lac Operon Mechanistic Studies

For research groups studying the quantitative dynamics of transcription, allolactose is the definitive input for the lac operon. Its native, ~2x higher binding affinity for LacI [1] and its transient, metabolizable nature [2] allow for the construction of more accurate mathematical models of gene regulation and metabolic feedback than the use of persistent, non-hydrolyzable analogs like IPTG.

β-Galactosidase Kinetic Profiling

Given its ability to induce both the lac and mel operons under specific genetic backgrounds [1], allolactose is the reagent of choice for dissecting the complex regulatory overlaps between these sugar utilization pathways. Its use avoids the artifactual induction profiles that can arise from the use of synthetic analogs like TMG, thereby providing a more physiologically accurate picture of operon network dynamics.

GOS Analytical Reference Standard

The high binding affinity of allolactose for LacI [1] makes it an ideal ligand for developing highly sensitive, transient biosensors. In applications where the sensor must respond to short pulses of inducer and then return to a repressed state, the natural, degradable allolactose offers a clear advantage over IPTG, which would lock the sensor in a constitutively 'on' state due to its non-metabolizable nature [2].

High-Concentration Biochemical Formulations

In biocatalysis and food science, allolactose is a key product of β-galactosidase transgalactosylation reactions from lactose [1]. Research indicates that glucose acts as an excellent galactosyl acceptor, leading to significant intramolecular formation of allolactose in GOS mixtures [2]. This positions allolactose not only as a standard compound for analytical chemistry but also as a target molecule in the development and quality control of prebiotic GOS ingredients, where its presence is correlated with specific beneficial bifidogenic effects [2].

Application
Selection Property
Validation Focus
Lac operon mechanistic studies
Permease-coupled induction context
Native regulatory dynamics review
β-Galactosidase kinetic profiling
Reported substrate affinity context
Anomeric specificity endpoints
GOS analytical reference standard
Defined transgalactosylation ratio
Chromatographic identification review
High-concentration formulations
Reported aqueous solubility context
Stock solution preparation review

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14 linked technical documents
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